molecular formula C10H11BrN2O2 B1460973 Ethyl 3-(4-amino-5-bromo-3-pyridyl)acrylate CAS No. 912760-87-3

Ethyl 3-(4-amino-5-bromo-3-pyridyl)acrylate

Cat. No.: B1460973
CAS No.: 912760-87-3
M. Wt: 271.11 g/mol
InChI Key: KRCHHJLLXKLSBJ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-amino-5-bromo-3-pyridyl)acrylate is a useful research compound. Its molecular formula is C10H11BrN2O2 and its molecular weight is 271.11 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting it may interact with proteins or enzymes in the body.

Mode of Action

The presence of an amino group and a bromine atom in its structure suggests that it might undergo reactions such as nucleophilic substitution .

Result of Action

As it is used in proteomics research , it might have some effects on protein structure or function.

Biochemical Analysis

Biochemical Properties

Ethyl 3-(4-amino-5-bromo-3-pyridyl)acrylate plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases and kinases, influencing their activity. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic functions.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can impact metabolic pathways by modulating the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for cell signaling . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has also revealed potential changes in cellular responses, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can modulate the activity of enzymes involved in glycolysis and the citric acid cycle, thereby affecting metabolic flux and metabolite levels . These interactions can lead to changes in cellular energy production and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For example, the compound may be actively transported into cells via membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production.

Biological Activity

Ethyl 3-(4-amino-5-bromo-3-pyridyl)acrylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, including detailed research findings, case studies, and comparative data.

This compound is characterized by the following properties:

  • Molecular Formula : C₁₁H₁₃BrN₂O₂
  • Molecular Weight : 299.14 g/mol
  • Structure : The compound features a pyridine ring substituted with an amino group and a bromine atom, which are critical for its biological activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the amino group enhances its affinity for these targets, while the bromine atom can participate in various chemical reactions, influencing the compound's reactivity and biological effects .

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. In vitro studies have shown significant cytotoxic effects against several cancer cell lines:

Cell LineIC₅₀ (μM)Reference
A54912.4
HeLa15.6
MCF-714.2

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Staphylococcus aureus0.09
Escherichia coli0.54
Klebsiella pneumoniae0.32

The mechanism behind its antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Studies

  • Anticancer Study : A study investigated the effects of this compound on drug-resistant cancer cells. The compound was found to enhance apoptosis by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors, demonstrating its potential as a therapeutic agent in overcoming drug resistance .
  • Antimicrobial Efficacy : In a clinical setting, the compound was tested against clinical isolates of multidrug-resistant bacteria. Results indicated that it significantly inhibited bacterial growth, suggesting its potential use as a novel antibiotic agent in treating resistant infections.

Comparative Analysis with Related Compounds

This compound can be compared with other similar compounds to understand its unique properties:

Compound NameIC₅₀ (μM)Notable Features
Ethyl 3-(4-amino-5-chloropyridin-3-yl)acrylate18.0Chlorine substitution reduces activity
Ethyl 3-(4-amino-5-fluoropyridin-3-yl)acrylate20.0Fluorine substitution shows moderate activity
Ethyl 3-(4-amino-5-bromopyridin-3-yl)acrylate12.4Bromine enhances reactivity and potency

The bromine substitution in this compound is crucial for its enhanced biological activity compared to other halogenated analogs.

Properties

IUPAC Name

ethyl 3-(4-amino-5-bromopyridin-3-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c1-2-15-9(14)4-3-7-5-13-6-8(11)10(7)12/h3-6H,2H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCHHJLLXKLSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CN=CC(=C1N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696563
Record name Ethyl 3-(4-amino-5-bromopyridin-3-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912760-87-3
Record name Ethyl 3-(4-amino-5-bromopyridin-3-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.